molecular formula C19H20N2O3S B2464937 N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-43-6

N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2464937
CAS RN: 898462-43-6
M. Wt: 356.44
InChI Key: JUMBIKJSNMHUFE-UHFFFAOYSA-N
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Description

Heterocyclic compounds, which include structures like the one you mentioned, are a prominent and diverse class of organic compounds. They have been synthesized extensively due to their synthetic utility and have a wide range of uses in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of heterocyclic compounds is a subject of extensive research. Various methods have been developed, but the specific synthesis process can vary greatly depending on the exact structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, and X-Ray diffraction analysis .


Chemical Reactions Analysis

Heterocyclic compounds can undergo a variety of chemical reactions, depending on their exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques, including IR spectroscopy, UV-visible spectroscopy, and mass spectrometry .

Scientific Research Applications

Diuretic Effects and Biological Properties

A study focused on derivatives of hydroxyquinolines, which are potential inhibitors of aldosterone synthase, led to the synthesis of pyrido[3,2,1-ij]quinoline-6-carboxanilides. This research highlighted the compounds' significant diuretic effects and their superior activity compared to hydrochlorothiazide in some cases. The study also underlined the importance of structural modifications, particularly the presence of a 4-methoxy-substituted aromatic ring in the structure for enhanced biological properties. This suggests potential applications in developing new diuretic agents (Ukrainets et al., 2018).

Neurological and Cognitive Effects

Several studies have explored the neurological and cognitive effects of related compounds. One study identified novel acetylcholinesterase inhibitors, indicating potential applications in treating voiding dysfunction caused by detrusor underactivity (Ishichi et al., 2005). Another research effort developed 5-HT6 receptor antagonists based on the 1H-pyrrolo[3,2-c]quinoline core, suggesting applications in treating cognitive deficits associated with dementia and Alzheimer's disease (Grychowska et al., 2016). Additionally, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines were identified as promising for treating CNS disorders due to their antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Cardiovascular and Metabolic Effects

Research into dihydropyridazinone cardiotonics discovered compounds with potent positive inotropic effects in dogs, which could have implications for treating cardiovascular conditions (Robertson et al., 1986). Moreover, a study synthesized a series of compounds with potential as diuretic agents and highlighted one particular compound for its superior diuretic activity, suggesting further exploration for its safety as a lead diuretic compound (Husain et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Some heterocyclic compounds have been found to have neuroprotective and anti-inflammatory properties .

Future Directions

The field of heterocyclic compounds is rapidly expanding due to their potential applications in medicinal chemistry. Future research will likely focus on synthesizing new compounds and studying their properties and applications .

properties

IUPAC Name

N-ethyl-11-oxo-N-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-21(16-6-4-3-5-7-16)25(23,24)17-12-14-8-9-18(22)20-11-10-15(13-17)19(14)20/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMBIKJSNMHUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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